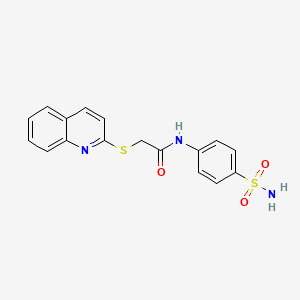

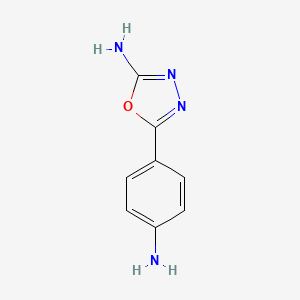

2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Agents

Quinoline derivatives, such as 2-(Quinolin-4-yloxy)acetamides, have been explored for their potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-susceptible and drug-resistant strains. These compounds show promise as future drug candidates for tuberculosis treatment due to their low toxicity and ability to remain active within infected macrophages, indicating potential as antimycobacterial agents (Pissinate et al., 2016), (Giacobbo et al., 2017).

Antiprotozoal Activity

Quinoxaline-based oxadiazoles, structurally related to quinoline derivatives, have displayed significant antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential of quinoline derivatives in the development of novel antiprotozoal therapies (Patel et al., 2017).

Anticancer Agents

Quinoxaline derivatives have been synthesized and tested for their efficacy in inhibiting cancer cell viability and proliferation. Some of these compounds have shown significant inhibitory action on cancer cells, including HCT-116 and MCF-7 cell lines, underscoring the anticancer potential of quinoline-related compounds (El Rayes et al., 2022).

HIV-1 Integrase Inhibitors

2-(Quinolin-3-yl)-acetic-acid derivatives have been identified as allosteric integrase inhibitors (ALLINIs) that impair HIV-1 replication in infected cells. These compounds inhibit multiple steps of HIV-1 integration by targeting the interactions between the integrase enzyme, viral DNA, and its cellular cofactor, presenting a novel approach to HIV treatment (Kessl et al., 2012).

Fluorescent Sensors

Certain quinoline derivatives act as fluorescent sensors, exhibiting high selectivity and sensitivity for detecting metal ions, such as cadmium, distinguishing them from other ions like zinc. This application is crucial for environmental monitoring and bioimaging (Zhou et al., 2012).

Propiedades

IUPAC Name |

2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c18-25(22,23)14-8-6-13(7-9-14)19-16(21)11-24-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21)(H2,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVJFMHQEFINAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-quinolin-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)

![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923586.png)

![2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2923590.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![2-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2923593.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2923594.png)

![1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2923595.png)